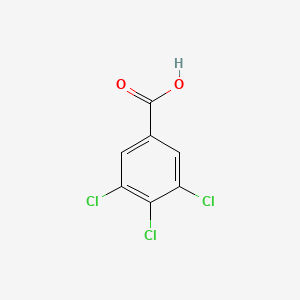

3,4,5-Trichlorobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4,5-trichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICUICNRYLHKQGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3075333 | |

| Record name | 3,4,5-Trichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51-39-8 | |

| Record name | 3,4,5-Trichlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3,4,5-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,4,5-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4,5-Trichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of 3,4,5-Trichlorobenzoic Acid

This document provides a comprehensive overview of the core chemical and physical properties of this compound. It includes quantitative data, general experimental methodologies, and a summary of its known applications and biological activities, tailored for a scientific audience.

Core Chemical and Physical Properties

This compound is an aromatic carboxylic acid with the molecular formula C₇H₃Cl₃O₂.[1][2] It is characterized by a benzoic acid structure with three chlorine atoms substituted at the 3, 4, and 5 positions of the benzene ring.[1][2] The presence of these electron-withdrawing chlorine atoms significantly influences its acidity, solubility, and reactivity.[3] At room temperature, it typically appears as a white to off-white crystalline solid or powder.[2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 51-39-8 | [1] |

| Molecular Formula | C₇H₃Cl₃O₂ | [1][2] |

| Molecular Weight | 225.46 g/mol | [1][4] |

| IUPAC Name | This compound | [1] |

| Appearance | White to off-white crystalline powder | [2][3] |

| Melting Point | 203 - 210.5 °C | [1][3][4][5] |

| Boiling Point | 310 - 345.4 °C at 760 mmHg | [1][3][4][5] |

| Density | 1.635 - 1.735 g/cm³ | [1][3][4] |

| Flash Point | 162.7 °C | [4] |

| XLogP3 | 3.6 | [4] |

| SMILES | C1=C(C=C(C(=C1Cl)Cl)Cl)C(=O)O | [1] |

Solubility Profile

The solubility of this compound is largely dictated by its molecular structure.

-

Water Solubility : Its solubility in water is limited due to the hydrophobic nature of the chlorinated aromatic ring.[3]

-

Organic Solvents : It is moderately soluble in organic solvents such as ethanol, acetone, and ethyl acetate.[2][3]

-

pH Influence : Solubility can be influenced by pH; the ionization of the carboxylic acid group at higher pH levels can increase its aqueous solubility.[3]

-

Temperature Dependency : As with many solids, its solubility in various solvents tends to increase with temperature.[3]

Chemical Reactivity and Synthesis

As a chlorinated aromatic carboxylic acid, this compound undergoes reactions typical of these functional groups.

-

Esterification : It can react with alcohols in the presence of an acid catalyst to form the corresponding esters.[1]

-

Acylation : It can be converted to an acyl chloride, which is a reactive intermediate for acylation reactions.[5]

-

Reduction : The carboxylic acid group can be reduced to form the corresponding alcohol.[1]

-

Nucleophilic Substitution : Under specific conditions, the chlorine atoms on the aromatic ring can be replaced by nucleophiles.[1]

-

Decarboxylation : Under extreme heating conditions, it may undergo decarboxylation, losing carbon dioxide.[1]

Experimental Protocols and Methodologies

General Synthesis Approach

The synthesis of chlorinated benzoic acids often involves a multi-step process starting from a simpler aromatic precursor. A plausible, though not explicitly documented, pathway could involve:

-

Chlorination : The controlled chlorination of a benzoic acid or toluene precursor to introduce the three chlorine atoms at the desired positions. This is often a challenging step requiring specific catalysts and conditions to achieve the correct isomer.

-

Oxidation : If starting from a chlorinated toluene derivative, the methyl group would be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate or chromic acid.

Analytical Characterization

The identity, purity, and structure of this compound are typically confirmed using a suite of standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC) : Used to assess the purity of the compound. Reversed-phase chromatography is a common method.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are critical for confirming the chemical structure and the substitution pattern on the aromatic ring.

-

Infrared (IR) Spectroscopy : Helps to identify the key functional groups, such as the O-H and C=O stretches of the carboxylic acid and vibrations of the aromatic ring.

-

Mass Spectrometry (MS) : Used to determine the exact molecular weight and can provide structural clues through analysis of fragmentation patterns.

The following diagram illustrates a generalized workflow for the synthesis, purification, and analysis of a compound like this compound.

Biological Activity, Applications, and Environmental Impact

This compound is a compound with notable biological effects and applications in various industrial and research sectors.

Applications

-

Chemical Synthesis : It serves as a crucial intermediate or starting material in the synthesis of more complex molecules, including various pharmaceuticals and agrochemicals.[1][2][3]

-

Agriculture : The compound has demonstrated herbicidal activity, making it effective in inhibiting plant growth by interfering with metabolic pathways.[1] It is also used as an ingredient in some pesticides due to its insecticidal activity.[5]

-

Research : It is used in scientific studies to understand the environmental fate and biological impacts of chlorinated aromatic compounds.[1][3] It can also serve as a reference standard in analytical methods like gas chromatography and mass spectrometry.[3]

Biological Activity

-

Herbicidal Activity : It is known to be effective at disrupting plant growth.[1]

-

Antimicrobial Properties : Some studies suggest it may possess inhibitory effects against certain types of bacteria and fungi.[1] The proposed mechanism may involve the disruption of cell membranes or interference with essential cellular processes.[1]

Environmental Impact and Safety

-

Persistence : Like many chlorinated organic compounds, this compound is noted for its stability and persistence in the environment, which can lead to bioaccumulation.[1][3]

-

Toxicity : It is considered moderately toxic and can cause irritation to the skin, eyes, and respiratory tract upon contact.[1][5] The compound is also toxic to aquatic organisms, and care must be taken in its handling and disposal to avoid environmental contamination.[5]

References

An In-depth Technical Guide to the Structure and Reactivity of 3,4,5-Trichlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and reactivity of 3,4,5-trichlorobenzoic acid. This compound serves as a valuable building block in organic synthesis, particularly in the development of novel agrochemicals and pharmaceutical agents.

Chemical Structure and Identification

This compound is an organochlorine compound characterized by a benzoic acid core substituted with three chlorine atoms at the 3, 4, and 5 positions of the benzene ring.

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 51-39-8 |

| Molecular Formula | C₇H₃Cl₃O₂ |

| Molecular Weight | 225.46 g/mol |

| SMILES | C1=C(C=C(C(=C1Cl)Cl)Cl)C(=O)O |

| InChI | InChI=1S/C7H3Cl3O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12) |

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] Its physical and chemical properties are summarized in the table below.

Table 2: Physicochemical Data

| Property | Value | Reference |

| Melting Point | 208-210.5 °C | |

| Boiling Point | 345.4 °C at 760 mmHg | |

| Density | 1.635 g/cm³ | |

| pKa | Estimated to be lower than benzoic acid (4.20) due to the inductive effect of chlorine atoms. A precise experimental value is not readily available in the literature. | |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.[1] |

Reactivity

The reactivity of this compound is dictated by two main features: the carboxylic acid functional group and the electron-deficient aromatic ring.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety undergoes typical reactions such as esterification and conversion to acyl chlorides.

-

Esterification: In the presence of an acid catalyst, this compound reacts with alcohols to form the corresponding esters. This reaction is crucial for modifying the compound's solubility and creating derivatives for further synthetic transformations.

Caption: General workflow for the esterification reaction.

-

Acyl Chloride Formation: this compound can be converted to the more reactive 3,4,5-trichlorobenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is a key intermediate for acylation reactions.

Reactivity of the Aromatic Ring

The three electron-withdrawing chlorine atoms significantly influence the reactivity of the benzene ring.

-

Electrophilic Aromatic Substitution: The chlorine atoms and the carboxylic acid group are deactivating, making the aromatic ring less susceptible to electrophilic attack compared to benzene. Electrophilic substitution reactions, if they occur, would be directed to the positions ortho to the carboxyl group (positions 2 and 6), which are the least deactivated. However, forcing conditions would be required.

Caption: Logical flow of substituent effects on reactivity.

-

Nucleophilic Aromatic Substitution: While generally unreactive towards nucleophiles, highly activated aromatic halides can undergo nucleophilic substitution under specific and often harsh conditions. The high degree of chlorination on the ring of this compound could potentially allow for such reactions with strong nucleophiles at elevated temperatures and pressures, though this is not a commonly reported reaction pathway.

Experimental Protocols

Synthesis of this compound (Representative Method)

Materials:

-

1,2,3,5-Tetrachlorobenzene

-

Magnesium turnings

-

Dry ether

-

Ethylene bromide (entrainment agent)

-

Dry ice (solid CO₂)

-

10% Hydrochloric acid

-

Dilute ammonium hydroxide

-

Concentrated hydrochloric acid

-

50% aqueous methanol

Procedure:

-

A mixture of magnesium turnings and 1,2,3,5-tetrachlorobenzene in dry ether is brought to a gentle reflux.

-

A solution of ethylene bromide in dry benzene is added dropwise over an extended period to initiate and sustain the Grignard reagent formation.

-

The reaction mixture is cooled, and crushed dry ice is added to the stirred mixture for carboxylation.

-

The reaction is quenched by the slow addition of 10% aqueous hydrochloric acid until the mixture is strongly acidic.

-

The organic solvents are removed by distillation, and the crude this compound is isolated by filtration.

-

The crude acid is purified by conversion to its ammonium salt with hot dilute ammonium hydroxide, followed by treatment with activated carbon, filtration, and re-precipitation with concentrated hydrochloric acid.

-

The purified acid is collected by filtration, washed with cold water, and can be further recrystallized from 50% aqueous methanol.

Caption: A general experimental workflow for synthesis.

Esterification of this compound (General Protocol)

Materials:

-

This compound

-

Alcohol (e.g., ethanol)

-

Concentrated sulfuric acid (catalyst)

-

10% Sodium carbonate solution

-

Suitable solvent for extraction (e.g., diethyl ether)

Procedure:

-

Dissolve this compound in an excess of the desired alcohol.

-

Carefully add a catalytic amount of concentrated sulfuric acid dropwise with stirring.

-

Heat the mixture to reflux for a period determined by reaction monitoring (e.g., by TLC).

-

After cooling to room temperature, neutralize the mixture by the dropwise addition of 10% sodium carbonate solution until the cessation of CO₂ evolution.

-

The ester product, which may precipitate, can be collected by vacuum filtration or extracted with an organic solvent.

-

The crude ester can be purified by recrystallization or column chromatography.

Conclusion

This compound is a versatile chemical intermediate with a well-defined structure and predictable reactivity based on its functional groups. The electron-withdrawing nature of the three chlorine substituents significantly impacts the acidity of the carboxylic acid and the reactivity of the aromatic ring. While standard protocols for reactions like esterification are applicable, the synthesis of this specific isomer requires careful consideration of the starting materials and reaction conditions. This guide provides a foundational understanding for researchers and scientists working with this compound in the fields of medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Synthesis of 3,4,5-Trichlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,4,5-trichlorobenzoic acid, a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1][2][3] This document outlines the primary synthetic pathways, detailed experimental protocols, and relevant quantitative data to support research and development efforts.

Introduction

This compound is a chlorinated aromatic carboxylic acid characterized by a benzoic acid core with three chlorine atoms at the 3, 4, and 5 positions.[1] It typically appears as a white to off-white crystalline powder.[1] Its physical and chemical properties are summarized in the table below. The strategic placement of the chlorine atoms makes it a key building block in organic synthesis, particularly for compounds where metabolic stability and biological activity are enhanced by halogenation.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₃Cl₃O₂ |

| Molecular Weight | 225.46 g/mol |

| Melting Point | 203-210.5 °C[2][3][4] |

| Boiling Point | 345.4 °C[3][4] |

| Density | ~1.6-1.7 g/cm³[1][3] |

| Appearance | White to off-white crystalline powder[1] |

| Solubility | Moderately soluble in ethanol, acetone, and ethyl acetate; limited solubility in water.[1] |

Primary Synthetic Route: Oxidation of 3,4,5-Trichlorotoluene

The most direct and commonly cited method for the synthesis of this compound is the oxidation of the corresponding toluene derivative, 3,4,5-trichlorotoluene.[5] This reaction specifically targets the methyl group for oxidation to a carboxylic acid, a robust and well-established transformation in organic chemistry.

References

- 1. CN103102276A - Method for preparing 3,5-dichloroaniline - Google Patents [patents.google.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. 3,4,5-trichloroaniline- Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Page loading... [wap.guidechem.com]

In-Depth Technical Guide: 3,4,5-Trichlorobenzoic Acid (CAS Number: 51-39-8)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 3,4,5-Trichlorobenzoic acid, detailing its chemical properties, synthesis, applications, safety protocols, and relevant experimental methodologies. The information is structured to serve as a core reference for laboratory and development activities.

Physicochemical Properties

This compound is a chlorinated aromatic carboxylic acid.[1] Its key physical and chemical properties are summarized below, providing essential data for its handling, storage, and application in various experimental settings.

| Property | Value |

| CAS Number | 51-39-8[2] |

| Molecular Formula | C₇H₃Cl₃O₂[1] |

| Molecular Weight | 225.46 g/mol [2] |

| Appearance | White to off-white crystalline solid/powder[1][3] |

| Melting Point | 203 - 210.5 °C[3][4][5] |

| Boiling Point | ~345.4 °C at 760 mmHg[4][6] |

| Density | ~1.635 g/cm³[4][6] |

| Solubility | Sparingly soluble in water; more soluble in organic solvents such as ethanol and acetone.[1][3] |

Synthesis and Chemical Reactions

This compound is a synthetic compound, often produced through the oxidation of a corresponding trichlorotoluene precursor. As a carboxylic acid, it can undergo typical reactions such as esterification with alcohols.[4]

Caption: General synthesis pathway for this compound.

Applications in Research and Development

The unique structure of this compound makes it a valuable intermediate and building block in several fields:

-

Pharmaceutical and Agrochemical Synthesis: It serves as a crucial starting material or intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals, such as herbicides.[1][3][4] The chlorine substituents can influence the biological activity of the final compounds.[3]

-

Environmental Science Research: Due to its persistence as a chlorinated organic compound, it is studied to understand the microbial degradation, fate, and transport of pollutants in the environment.[3][4]

-

Analytical Chemistry: It can be used as a reference standard in analytical methods like gas chromatography (GC) and mass spectrometry (MS) for the detection of chlorinated compounds.[3]

Safety and Toxicology

This compound is classified as a hazardous substance requiring careful handling. It is known to cause skin, eye, and respiratory irritation.[5]

| Hazard Class | GHS Statement |

| Skin Irritation | H315: Causes skin irritation. |

| Eye Irritation | H319: Causes serious eye irritation. |

| Respiratory Irritation | H335: May cause respiratory irritation. |

| Aquatic Toxicity | Toxic to aquatic organisms.[5] |

The following workflow outlines the mandatory safety and handling procedures for this compound in a laboratory setting.

Caption: Safe handling workflow for this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of aromatic acids like this compound.

Purity Determination by Reverse-Phase HPLC

Objective: To determine the purity of a this compound sample by HPLC with UV detection.

Methodology:

-

Mobile Phase Preparation:

-

Prepare Mobile Phase A: HPLC-grade water with 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Prepare Mobile Phase B: HPLC-grade acetonitrile with 0.1% TFA or formic acid.

-

Filter and degas both phases prior to use.

-

-

Standard and Sample Preparation:

-

Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.

-

Calibration Standards: Prepare a series of dilutions from the stock solution (e.g., 5, 10, 25, 50, 100 µg/mL) using a 50:50 mixture of Mobile Phase A and B.

-

Sample Solution: Prepare a sample solution with an expected concentration within the calibration range using the same procedure as the stock standard.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with 60% Mobile Phase B and 40% Mobile Phase A (adjust ratio as needed for optimal separation).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: ~230-240 nm (determine λmax by UV scan if necessary).

-

Injection Volume: 10 µL.

-

-

Analysis and Calculation:

-

Inject the calibration standards to generate a linear regression curve of peak area versus concentration.

-

Inject the sample solution in triplicate.

-

Calculate the concentration in the sample solution using the calibration curve.

-

Determine the purity by comparing the measured concentration to the prepared sample concentration.

-

Caption: Experimental workflow for HPLC purity analysis.

References

physical and chemical properties of 3,4,5-Trichlorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the core physical and chemical properties of 3,4,5-Trichlorobenzoic acid (3,4,5-TCBA). It is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering structured data, experimental methodologies, and logical workflows. This document summarizes key quantitative data in tabular format, outlines experimental protocols for synthesis and analysis, and presents a conceptual workflow for toxicological assessment.

Introduction

This compound is a chlorinated derivative of benzoic acid, belonging to the class of halogenated aromatic compounds. Its structure, characterized by three chlorine atoms on the benzene ring, imparts unique physicochemical properties that make it a subject of interest in various scientific fields, including organic synthesis, environmental science, and toxicology.[1] The presence of multiple chlorine substituents significantly influences its reactivity, solubility, and biological activity.[1] In the context of drug development and chemical research, 3,4,5-TCBA can serve as a crucial starting material or intermediate in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals.[1][2] Understanding its fundamental properties is therefore essential for its safe handling, application, and for the prediction of the characteristics of its derivatives.

Physical and Chemical Properties

This compound is a white to off-white crystalline powder at room temperature.[3] It is a stable compound under normal storage conditions.[3]

Tabulated Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 51-39-8 | [1][4] |

| Molecular Formula | C₇H₃Cl₃O₂ | [1][4] |

| Molecular Weight | 225.46 g/mol | [4][5] |

| Canonical SMILES | C1=C(C=C(C(=C1Cl)Cl)Cl)C(=O)O | [1] |

| InChI Key | ICUICNRYLHKQGS-UHFFFAOYSA-N | [1][4] |

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 203 - 210.5 °C | [1][2][3][4] |

| Boiling Point | 310 - 345.4 °C at 760 mmHg | [1][3][4] |

| Density | 1.635 - 1.735 g/cm³ | [1][3][4] |

| Flash Point | 162.7 °C | [4] |

| Refractive Index | 1.611 | [4] |

| XLogP3 | 3.6 | [4] |

| pKa | Data not available in searched literature. | |

| Vapor Pressure | Data not available in searched literature. |

Solubility

This compound exhibits limited solubility in water due to the hydrophobic nature of the chlorinated aromatic ring.[3] It is, however, moderately soluble in organic solvents such as ethanol, acetone, and ethyl acetate.[3] The solubility of 3,4,5-TCBA is influenced by temperature, with solubility generally increasing at higher temperatures.[3] Furthermore, pH plays a role in its solubility; it tends to be more soluble at both lower and higher pH levels, which is indicative of the ionization of its carboxylic acid group.[3]

Experimental Protocols

Detailed experimental protocols for the specific synthesis and analysis of this compound are not extensively available. However, the following sections provide generalized methodologies based on procedures for structurally related compounds.

Synthesis of Chlorinated Benzoic Acids

The synthesis of chlorinated benzoic acids can be achieved through various methods, including the direct chlorination of benzoic acid or the oxidation of a corresponding chlorinated toluene. The following is a generalized protocol for the oxidation of a chlorinated toluene, which can be adapted for the synthesis of this compound from 3,4,5-trichlorotoluene.

Materials:

-

3,4,5-Trichlorotoluene

-

Potassium permanganate (KMnO₄)

-

Water

-

Concentrated Hydrochloric acid (HCl)

-

Toluene (for recrystallization)

-

Decolorizing carbon (optional)

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 3,4,5-trichlorotoluene, potassium permanganate, and water.

-

Heat the mixture to boiling with continuous stirring. The reaction progress can be monitored by the disappearance of the purple permanganate color. This may take several hours.

-

Once the reaction is complete, allow the mixture to cool slightly and filter it with suction to remove the manganese dioxide byproduct. Wash the filter cake with hot water.

-

Combine the filtrate and washings. If the solution is not clear, a small amount of decolorizing carbon can be added, and the solution can be heated and filtered again.

-

Concentrate the filtrate by distillation.

-

While the solution is still hot, cautiously acidify it with concentrated hydrochloric acid with constant agitation.

-

Cool the mixture to allow the this compound to precipitate.

-

Collect the solid product by filtration and wash it with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as toluene or an ethanol/water mixture.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of chlorinated benzoic acids.

Instrumentation:

-

HPLC system with a UV detector

-

Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or another suitable buffer component

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and acetonitrile. The exact gradient should be optimized to achieve good separation of the main peak from any impurities.

-

Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent like acetonitrile or methanol.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a wavelength determined from the UV spectrum of 3,4,5-TCBA (typically in the range of 230-250 nm for chlorinated benzoic acids).

-

-

Analysis: Inject the prepared solution into the HPLC system and record the chromatogram. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Reactivity and Chemical Behavior

As a carboxylic acid and a chlorinated aromatic compound, this compound can undergo several types of chemical reactions:

-

Esterification: It can react with alcohols in the presence of an acid catalyst to form the corresponding esters.[2]

-

Acylation: It can be converted to its acid chloride, which is a more reactive acylating agent.[2]

-

Reduction: The carboxylic acid group can be reduced to an alcohol.

-

Nucleophilic Aromatic Substitution: The chlorine atoms on the aromatic ring can be substituted by strong nucleophiles under specific conditions, although the electron-withdrawing nature of the carboxyl group deactivates the ring towards this type of reaction.

-

Decarboxylation: Under harsh conditions, it may undergo decarboxylation to lose carbon dioxide.

Toxicological and Metabolic Considerations

Specific metabolic pathways for this compound in humans or animal models are not well-documented in the available literature. Research on related chlorinated aromatic compounds suggests that they can be persistent in biological systems and may be metabolized through pathways involving cytochrome P450 enzymes. Given its structure, 3,4,5-TCBA is expected to be moderately toxic and may cause irritation upon contact with the skin, eyes, and respiratory tract.[2] Due to its persistence, there are also environmental concerns regarding potential bioaccumulation.[1]

General Workflow for Toxicological Assessment

In the absence of specific signaling pathway data, the following diagram illustrates a general workflow for the toxicological assessment of a compound like this compound.

Conclusion

This compound is a halogenated aromatic compound with a distinct set of physical and chemical properties. This guide has summarized the available data on its characteristics, including its solid nature at room temperature, high melting and boiling points, and its solubility profile. While detailed experimental protocols and metabolic pathways specific to this isomer are not extensively documented, generalized procedures for synthesis and analysis, along with a conceptual framework for toxicological assessment, have been provided. This information serves as a foundational resource for professionals engaged in research and development involving this compound and its derivatives. Further research is warranted to elucidate its pKa, vapor pressure, and specific metabolic fate in biological systems to better inform its applications and potential risks.

References

Solubility of 3,4,5-Trichlorobenzoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,4,5-trichlorobenzoic acid in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed, generalized experimental protocol for determining the precise solubility of solid organic acids.

Qualitative Solubility Data

This compound, a white to off-white crystalline powder, generally exhibits limited solubility in water due to the hydrophobic nature of its chlorinated aromatic ring.[1] However, it is reported to be moderately soluble in several common organic solvents. The solubility is also known to be dependent on temperature, with higher temperatures generally leading to increased dissolution.[1]

The following table summarizes the available qualitative solubility information for this compound in selected organic solvents.

| Organic Solvent | Common Name | Qualitative Solubility |

| Ethanol | Alcohol | Moderately Soluble[1] |

| Acetone | Ketone | Moderately Soluble[1] |

| Ethyl Acetate | Ester | Moderately Soluble[1] |

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for determining the equilibrium solubility of a solid organic acid, such as this compound, in an organic solvent. This method is based on the widely recognized saturation shake-flask technique.

Objective: To determine the concentration of a saturated solution of a solid organic acid in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (or other solid organic acid)

-

Selected organic solvent (e.g., ethanol, acetone, ethyl acetate)

-

Analytical balance

-

Vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks

-

Pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of the solid organic acid to a series of vials or flasks. An excess is necessary to ensure that a saturated solution is formed.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature.

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to test different time points to confirm that the concentration is no longer changing.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the controlled temperature for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette.

-

Immediately filter the withdrawn sample through a syringe filter that is chemically resistant to the solvent to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

Dilute the filtered sample with a known volume of the solvent in a volumetric flask to a concentration that falls within the linear range of the analytical instrument.

-

-

Analysis:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved organic acid.

-

Prepare a calibration curve using standard solutions of the organic acid of known concentrations in the same solvent.

-

Calculate the concentration of the organic acid in the original saturated solution by accounting for the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or milligrams per milliliter (mg/mL).

-

Report the temperature at which the solubility was determined.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of a solid organic compound.

Caption: General workflow for solubility determination.

References

The Environmental Fate of 3,4,5-Trichlorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate of 3,4,5-trichlorobenzoic acid (3,4,5-TCBA). Due to the limited direct research on this specific isomer, this guide synthesizes available data for 3,4,5-TCBA with information from closely related chlorinated benzoic acids to build a predictive understanding of its behavior in the environment. This document outlines its physicochemical properties, potential degradation pathways, mobility, and bioaccumulation potential, along with generalized experimental protocols for its study.

Core Physicochemical Properties

Understanding the fundamental physicochemical properties of 3,4,5-TCBA is essential for predicting its environmental distribution and persistence.[1][2][3] The presence of three chlorine atoms on the benzoic acid structure significantly influences its characteristics.[1][3]

| Property | Value | Source(s) |

| CAS Number | 51-39-8 | [2][3] |

| Molecular Formula | C₇H₃Cl₃O₂ | [2][3] |

| Molecular Weight | 225.46 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 203 - 210.5 °C | [1][2][4] |

| Boiling Point | 345.4 °C at 760 mmHg | [2][3] |

| Density | 1.635 - 1.735 g/cm³ | [1][2][3] |

| Water Solubility | Limited; higher at lower and higher pH | [1] |

| XLogP3 | 3.6 | [2] |

Environmental Persistence and Degradation

Chlorinated aromatic compounds like 3,4,5-TCBA are generally noted for their environmental persistence.[1] The primary mechanisms for the environmental degradation of such compounds are microbial degradation and photodegradation.

Abiotic Degradation

Hydrolysis: 3,4,5-TCBA is not expected to undergo significant hydrolysis under typical environmental conditions as it lacks functional groups that are readily hydrolyzed.[6][7]

Biotic Degradation

Microbial degradation is a key process in the breakdown of chlorinated benzoic acids in soil and water.[8] The degradation pathways are highly dependent on the presence or absence of oxygen.

Aerobic Degradation: In the presence of oxygen, microorganisms can cleave the aromatic ring.[5] For other chlorobenzoic acids, this often involves dioxygenase enzymes that introduce hydroxyl groups onto the ring, leading to the formation of chlorocatechols.[9] These intermediates are then further metabolized and can enter central metabolic pathways like the Krebs cycle.[5] For example, the degradation of 3-chlorobenzoic acid can proceed through the formation of 3-chlorocatechol or 4-chlorocatechol.[9]

Anaerobic Degradation: Under anaerobic conditions, a primary degradation pathway is reductive dechlorination, where chlorine atoms are sequentially removed and replaced by hydrogen atoms.[5] This process reduces the toxicity of the compound and makes it more amenable to further degradation.[5] For instance, in anaerobic freshwater lake sediment, 2,3,6-trichlorobenzoic acid was transformed to 2,6-dichlorobenzoate over a period of 84-364 days.[6] A similar process of sequential dechlorination can be hypothesized for 3,4,5-TCBA.

Mobility and Sorption

The mobility of 3,4,5-TCBA in the environment is governed by its solubility and its tendency to sorb to soil and sediment particles.

Sorption: The sorption of chlorinated benzoic acids to soil is influenced by the soil's organic carbon content and pH.[10][11] Generally, adsorption increases with higher organic matter content and lower pH.[10] As a weak acid, the speciation of 3,4,5-TCBA is pH-dependent. At environmental pH values above its pKa, it will exist predominantly in its anionic form, which is generally more mobile and less strongly sorbed to soil organic matter compared to the neutral form.[6] Studies on the related 2,4,6-trichlorobenzoic acid have shown that sorption is generally low and is influenced by dissolved organic carbon, which can facilitate its transport.[11]

Leaching: Due to its limited water solubility but potentially weak sorption in its anionic form, 3,4,5-TCBA may have a moderate potential for leaching through the soil profile, which could pose a risk to groundwater.[1][10] The extent of leaching would be highly dependent on soil type, with greater mobility expected in sandy soils with low organic matter.[10]

Bioaccumulation

While specific data for 3,4,5-TCBA is scarce, the bioaccumulation potential of chlorinated organic compounds is a significant environmental concern.[1] The octanol-water partition coefficient (Log Kow, often approximated by XLogP3) provides an indication of a substance's tendency to accumulate in fatty tissues. The XLogP3 value of 3.6 for 3,4,5-TCBA suggests a moderate potential for bioaccumulation.[2] However, for the related 2,3,6-trichlorobenzoic acid, bioconcentration factors (BCF) in carp were found to be low (<3.5), suggesting a low potential for bioconcentration in aquatic organisms.[6]

Experimental Protocols

Detailed experimental protocols for studying the environmental fate of 3,4,5-TCBA can be adapted from studies on other chlorinated acids.

Microbial Degradation in Soil Microcosms

Objective: To determine the rate of biodegradation of 3,4,5-TCBA in soil and identify potential metabolites.

Materials:

-

Test soil with a known microbial population

-

Analytical grade this compound

-

Sterile water

-

Biometer flasks or similar incubation vessels

-

Incubator

-

Analytical instruments (e.g., HPLC, GC-MS)

Procedure:

-

Soil Preparation: Sieve fresh soil to remove debris and adjust the moisture content to 50-60% of its water-holding capacity.

-

Spiking: Prepare a stock solution of 3,4,5-TCBA in a suitable solvent. Add the stock solution to the soil to achieve the desired concentration. Prepare a solvent-only control and a sterile control (using autoclaved soil).

-

Incubation: Place the treated soil samples into biometer flasks and incubate them in the dark at a constant temperature (e.g., 25°C).

-

Sampling: Collect soil samples at regular intervals (e.g., day 0, 1, 3, 7, 14, 28, 56).

-

Extraction: Extract the parent compound and any potential metabolites from the soil samples using an appropriate solvent system.

-

Analysis: Analyze the extracts using HPLC to quantify the disappearance of the parent compound and GC-MS to identify and quantify any formed metabolites.

Soil Sorption Study (Batch Equilibrium Method)

Objective: To determine the soil-water partition coefficient (Kd) and the soil organic carbon-water partition coefficient (Koc) for 3,4,5-TCBA.

Materials:

-

Test soil, air-dried and sieved

-

Analytical grade this compound

-

0.01 M CaCl₂ solution

-

Centrifuge tubes

-

Mechanical shaker

-

Centrifuge

-

HPLC

Procedure:

-

Solution Preparation: Prepare a series of aqueous solutions of 3,4,5-TCBA in 0.01 M CaCl₂ at different concentrations.

-

Equilibration: Add a known mass of soil to each centrifuge tube. Then, add a known volume of the 3,4,5-TCBA solution to each tube. Also, prepare control samples without soil to check for sorption to the tube walls.

-

Shaking: Agitate the tubes on a mechanical shaker for a predetermined equilibrium time (e.g., 24-48 hours) at a constant temperature.

-

Separation: Centrifuge the tubes to separate the solid and liquid phases.

-

Analysis: Carefully remove an aliquot of the supernatant and analyze the concentration of 3,4,5-TCBA using HPLC.

-

Calculation: The amount of 3,4,5-TCBA sorbed to the soil is calculated as the difference between the initial and equilibrium concentrations in the aqueous phase. The Kd and Koc values can then be calculated from this data.

Visualizations

Caption: General environmental fate workflow for this compound.

Caption: Putative biodegradation pathways for this compound.

Caption: Experimental workflow for a soil degradation study.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. echemi.com [echemi.com]

- 3. Buy this compound | 51-39-8 [smolecule.com]

- 4. biosynce.com [biosynce.com]

- 5. benchchem.com [benchchem.com]

- 6. 2,3,6-Trichlorobenzoic acid | C7H3Cl3O2 | CID 5759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. esisresearch.org [esisresearch.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Influence of organic carbon and metal oxide phases on sorption of 2,4,6-trichlorobenzoic acid under oxic and anoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Toxicological Data for 3,4,5-Trichlorobenzoic Acid

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Despite a comprehensive search of publicly available scientific literature and toxicological databases, specific quantitative toxicological data for 3,4,5-Trichlorobenzoic acid (CAS No. 51-39-8) is exceedingly limited. Much of the available data pertains to other isomers of trichlorobenzoic acid or related chlorinated compounds. This guide, therefore, provides general information on chlorinated benzoic acids, outlines standard toxicological testing protocols, and presents the sparse available information directly related to the 3,4,5-isomer. The absence of detailed data underscores a significant knowledge gap for this specific chemical.

Executive Summary

This compound is a chlorinated derivative of benzoic acid. While it is used in chemical synthesis and as a reference standard, its toxicological profile is not well-documented in public literature[1]. General safety information suggests that it may be corrosive and cause irritation to the skin, eyes, and respiratory tract, and it is considered toxic to aquatic organisms[2]. Due to its chlorinated aromatic structure, concerns about environmental persistence and potential for bioaccumulation exist[1]. This document aims to collate the available information and provide a framework for understanding the potential toxicological properties of this compound by describing the standard methodologies used for toxicological assessment.

Physicochemical Properties

A summary of the available physicochemical properties for this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 51-39-8 | [3] |

| Molecular Formula | C₇H₃Cl₃O₂ | [3] |

| Molecular Weight | 225.46 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 203.00 °C | [1] |

| Boiling Point | 310.00 °C | [1] |

| Density | 1.7350 g/cm³ | [1] |

| Solubility | Limited solubility in water; moderately soluble in organic solvents such as ethanol, acetone, and ethyl acetate. | [1] |

Toxicological Data

A thorough search for quantitative toxicological data for this compound yielded minimal specific results. The following sections summarize the general toxicological endpoints and the standard experimental protocols that would be employed to assess them.

Acute Toxicity

No specific LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values for this compound were found in the public domain. General statements indicate it may be harmful if swallowed, in contact with skin, or inhaled.

Experimental Protocol for Acute Oral Toxicity (OECD Test Guideline 423: Acute Toxic Class Method)

This method is a stepwise procedure using a small number of animals to classify a substance into a toxicity category.

-

Test Animals: Typically, young adult rats of a single sex (usually females) are used.

-

Housing and Feeding: Animals are housed in standard cages with controlled temperature, humidity, and light cycle. Standard laboratory diet and drinking water are provided ad libitum.

-

Dosing: A single oral dose of the test substance is administered to a group of animals. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Procedure: The outcome of the first dose group determines the next step. If mortality is observed, the test is repeated at a lower dose level. If no mortality occurs, a higher dose level is tested.

-

Endpoint: The result is an allocation to a GHS (Globally Harmonized System) toxicity category rather than a precise LD50 value.

Genotoxicity

No specific studies on the genotoxicity of this compound were identified.

Experimental Protocol for Bacterial Reverse Mutation Test (Ames Test - OECD Test Guideline 471)

This in vitro assay is widely used to detect point mutations (base substitutions and frameshifts) induced by a chemical.

-

Test System: Histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix, typically from rat liver) to mimic metabolic processes in mammals.

-

Procedure: The bacterial strains are exposed to the test substance at various concentrations on a minimal agar medium lacking the required amino acid.

-

Endpoint: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies (colonies that have mutated back to a state where they can synthesize the required amino acid) compared to the negative control.

Carcinogenicity

No carcinogenicity studies for this compound were found. Government bodies like the National Toxicology Program (NTP) and the U.S. Environmental Protection Agency (EPA) have not published specific reports on the carcinogenicity of this isomer[4][5].

Experimental Protocol for Carcinogenicity Bioassay (Based on OECD Test Guideline 451)

These are long-term studies designed to assess the carcinogenic potential of a substance.

-

Test Animals: Typically, rats and mice of both sexes are used.

-

Dosing: The test substance is administered daily, usually in the diet or drinking water, for the majority of the animals' lifespan (e.g., 24 months for rats). At least three dose levels plus a control group are used. The highest dose should induce some toxicity but not significantly shorten the lifespan from effects other than cancer.

-

Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food/water consumption are measured regularly.

-

Pathology: At the end of the study, all animals are subjected to a full necropsy. All organs and tissues are examined macroscopically, and a comprehensive list of tissues is examined microscopically by a veterinary pathologist.

-

Endpoint: The incidence of tumors in the treated groups is compared to the control group. A statistically significant increase in tumors at any site is evidence of carcinogenic potential.

Reproductive and Developmental Toxicity

No reproductive or developmental toxicity studies for this compound were identified.

Experimental Protocol for Two-Generation Reproductive Toxicity Study (Based on OECD Test Guideline 416)

This study is designed to evaluate the effects of a substance on all aspects of the reproductive cycle.

-

Test Animals: Typically, rats are used.

-

Parental Generation (F0): Male and female animals are exposed to the test substance at three or more dose levels plus a control. Dosing begins before mating and continues through mating, gestation, and lactation.

-

First Filial Generation (F1): The offspring of the F0 generation are exposed to the test substance from weaning. Selected F1 animals are then mated to produce the F2 generation.

-

Endpoints: A wide range of endpoints are evaluated in both the parental and offspring generations, including:

-

Parental: Mating performance, fertility, gestation length, parturition, and lactation.

-

Offspring: Viability, body weight, sex ratio, and developmental landmarks.

-

Pathology: Gross and microscopic examination of reproductive organs.

-

Signaling Pathways and Mechanism of Action

There is a lack of information in the scientific literature regarding the specific signaling pathways affected by this compound and its precise mechanism of toxic action. For related chlorinated aromatic compounds, mechanisms of toxicity can include uncoupling of oxidative phosphorylation, disruption of cell membranes, and interaction with various receptor-mediated pathways. However, without specific studies on the 3,4,5-isomer, any proposed mechanism would be speculative.

Conclusion and Data Gaps

The publicly available toxicological data for this compound is insufficient to conduct a thorough risk assessment. While general warnings about its irritant and ecotoxic properties exist, there is a critical lack of quantitative data from standardized acute, sub-chronic, chronic, genetic, and reproductive toxicity studies. Furthermore, there is no information on its potential to interfere with biological signaling pathways.

The absence of this data highlights a significant need for further research to adequately characterize the potential hazards of this compound to human health and the environment. The experimental protocols outlined in this guide represent the standard methodologies that would be required to fill these critical data gaps.

References

Microbial Degradation of 3,4,5-Trichlorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Trichlorobenzoic acid (3,4,5-TBA) is a highly chlorinated aromatic compound, the microbial degradation of which is largely uncharacterized. This technical guide synthesizes the current understanding of the microbial processes likely involved in its breakdown, drawing parallels from the degradation of other chlorinated benzoic acids. Both anaerobic and aerobic degradation pathways are explored, highlighting key enzymatic reactions and potential microbial players. This document provides detailed experimental protocols for studying the microbial degradation of 3,4,5-TBA and presents quantitative data from related compounds to serve as a benchmark for future research.

Introduction

Chlorinated benzoic acids are a class of xenobiotic compounds that can enter the environment through industrial discharge and the breakdown of pesticides and polychlorinated biphenyls (PCBs).[1][2] The degree of chlorination significantly influences their persistence and toxicity, with highly chlorinated congeners like this compound (3,4,5-TBA) being particularly recalcitrant to microbial degradation. Understanding the microbial mechanisms that can lead to the detoxification and mineralization of 3,4,5-TBA is crucial for developing effective bioremediation strategies. This guide outlines the putative anaerobic and aerobic degradation pathways, provides detailed experimental methodologies for their investigation, and summarizes relevant quantitative data.

Anaerobic Degradation of this compound

Under anaerobic conditions, the primary mechanism for the breakdown of highly chlorinated aromatic compounds is reductive dechlorination.[3] In this process, bacteria utilize the chlorinated compound as an electron acceptor, removing a chlorine atom and replacing it with a hydrogen atom. This reaction is often coupled to energy production and growth.[4]

Putative Anaerobic Degradation Pathway

Based on studies of other trichlorobenzoic acid isomers, the anaerobic degradation of 3,4,5-TBA is likely initiated by the reductive dechlorination at one of the meta positions (position 3 or 5), as ortho-dechlorination is commonly observed for other isomers.[5] This initial step would yield 3,4- or 3,5-dichlorobenzoic acid. Subsequent reductive dechlorination steps would lead to monochlorobenzoic acids and finally to benzoic acid, which can then be mineralized to methane and carbon dioxide by anaerobic microbial consortia.

Caption: Putative anaerobic degradation pathway of 3,4,5-TBA.

Key Microorganisms and Enzymes

The microorganisms responsible for reductive dechlorination are often specific and slow-growing. While no specific organisms have been identified for 3,4,5-TBA degradation, anaerobic enrichment cultures from freshwater sediments have been shown to dechlorinate other trichlorobenzoic acids.[5] The key enzymes involved are dehalogenases, which catalyze the removal of chlorine atoms.

Aerobic Degradation of this compound

Aerobic degradation of chlorinated aromatic compounds typically involves the action of oxygenases, which incorporate oxygen atoms into the aromatic ring, leading to its destabilization and eventual cleavage.[1] Highly chlorinated compounds are generally more resistant to aerobic attack.

Putative Aerobic Degradation Pathway

A plausible aerobic degradation pathway for 3,4,5-TBA would be initiated by a dioxygenase, leading to the formation of a dichlorinated catechol. This intermediate would then undergo ring cleavage, followed by further enzymatic reactions to funnel the products into central metabolic pathways like the Krebs cycle. Due to the high degree of chlorination, it is also possible that an initial hydrolytic dehalogenation occurs, replacing a chlorine atom with a hydroxyl group, which would make the aromatic ring more susceptible to subsequent enzymatic attack.

Caption: Putative aerobic degradation pathway of 3,4,5-TBA.

Key Microorganisms and Enzymes

Various aerobic bacteria, including species of Pseudomonas, Alcaligenes, and Rhodococcus, have been shown to degrade other chlorinated benzoic acids.[6][7] The key initiating enzymes are typically dioxygenases.[2] It is likely that a consortium of microorganisms would be required for the complete mineralization of 3,4,5-TBA, with different species carrying out different steps of the degradation pathway.

Quantitative Data on Microbial Degradation of Chlorinated Benzoic Acids

While specific degradation rates for 3,4,5-TBA are not available in the literature, the following table summarizes quantitative data for the degradation of other relevant chlorinated benzoic acids to provide a comparative context.

| Compound | Microorganism/Consortium | Degradation Rate | Conditions | Reference |

| 3-Chlorobenzoic acid | Aeromonas hydrophila | 65 µM/hr | 37°C, pH 7 | [8] |

| 2-Chlorobenzoic acid | Aeromonas hydrophila | 41 µM/hr | 37°C, pH 7 | [8] |

| 4-Chlorobenzoic acid | Aeromonas hydrophila | 5 µM/hr | 37°C, pH 7 | [8] |

| 3,4-Dichlorobenzoic acid | Aeromonas hydrophila | 15.5 µM/hr | 37°C, pH 7 | [8] |

| 3-Chlorobenzoate | Caballeronia sp. 19CS4-2 | 0.29 mM/hr | 30°C, shaking | [7] |

| 3-Chlorobenzoate | Paraburkholderia sp. 19CS9-1 | 0.23 mM/hr | 30°C, shaking | [7] |

Experimental Protocols

The following section details key experimental protocols for investigating the microbial degradation of 3,4,5-TBA.

Enrichment and Isolation of 3,4,5-TBA Degrading Microorganisms

Caption: Workflow for isolating 3,4,5-TBA-degrading microbes.

Protocol:

-

Sample Collection: Collect soil or sediment samples from a site with a history of contamination with chlorinated compounds.

-

Enrichment Culture: In a sterile flask, add 1 g of the environmental sample to 100 mL of a mineral salts medium (MSM) containing 3,4,5-TBA as the sole carbon source (e.g., 50-100 mg/L).

-

Incubation: Incubate the flask at a controlled temperature (e.g., 25-30°C) with shaking (e.g., 150 rpm) for several weeks.

-

Serial Transfers: After significant growth or degradation is observed, transfer an aliquot (e.g., 1-10%) of the enrichment culture to a fresh MSM flask with 3,4,5-TBA. Repeat this process several times to enrich for a microbial community adapted to degrading the target compound.

-

Isolation of Pure Cultures: Plate serial dilutions of the enriched culture onto solid MSM agar plates containing 3,4,5-TBA as the sole carbon source.

-

Incubation and Selection: Incubate the plates until colonies appear. Select distinct colonies and re-streak them on fresh plates to ensure purity.

-

Identification: Identify the isolated strains using techniques such as 16S rRNA gene sequencing.

Biodegradation Assay

Protocol:

-

Inoculum Preparation: Grow the isolated microbial strain(s) in a suitable liquid medium (e.g., nutrient broth or MSM with an easily utilizable carbon source) to obtain a sufficient cell density. Harvest the cells by centrifugation and wash them with a sterile phosphate buffer.

-

Assay Setup: In sterile flasks, add a defined concentration of 3,4,5-TBA to MSM. Inoculate the flasks with the washed cells to a specific optical density (e.g., OD600 of 0.1). Include uninoculated controls to account for abiotic losses.

-

Incubation: Incubate the flasks under the desired conditions (e.g., aerobic or anaerobic, specific temperature, and agitation).

-

Sampling: At regular time intervals, withdraw samples from each flask for analysis.

-

Analysis:

-

3,4,5-TBA Concentration: Measure the disappearance of the parent compound using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7][9]

-

Metabolite Identification: Analyze the samples by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify potential degradation intermediates.[9]

-

Chloride Release: Measure the release of chloride ions into the medium using an ion-selective electrode or ion chromatography as an indicator of dechlorination.

-

Microbial Growth: Monitor the increase in microbial biomass by measuring the optical density at 600 nm (OD600) or by protein assays.

-

Enzyme Assays

Protocol:

-

Cell-Free Extract Preparation: Grow the microbial culture in the presence of 3,4,5-TBA to induce the degradative enzymes. Harvest the cells and disrupt them using methods like sonication or French press. Centrifuge the lysate to remove cell debris and collect the supernatant (cell-free extract).

-

Dioxygenase Activity: Measure dioxygenase activity by monitoring the substrate-dependent consumption of oxygen using an oxygen electrode or by spectrophotometrically tracking the formation of a colored product from a substrate analog.[2]

-

Dehalogenase Activity: Assay for dehalogenase activity by incubating the cell-free extract with 3,4,5-TBA and measuring the release of chloride ions over time.

Factors Affecting Degradation

Several environmental factors can influence the rate and extent of microbial degradation of 3,4,5-TBA:

-

pH and Temperature: Microbial activity and enzyme function are optimal within specific pH and temperature ranges.[6]

-

Oxygen Availability: The degradation pathway is fundamentally dependent on the presence (aerobic) or absence (anaerobic) of oxygen.

-

Co-substrates: The presence of a more readily degradable carbon source can sometimes enhance the degradation of recalcitrant compounds through co-metabolism.

-

Bioavailability: The solubility and sorption of 3,4,5-TBA to soil or sediment particles can limit its availability to microorganisms.

-

Microbial Community Structure: In many cases, a consortium of different microbial species is more effective at complete degradation than a single species.[6]

Conclusion and Future Research Directions

The microbial degradation of this compound remains a nascent field of research. While plausible degradation pathways can be proposed based on the metabolism of other chlorinated benzoic acids, dedicated studies are required to elucidate the specific microorganisms, enzymes, and genes involved. Future research should focus on:

-

Isolation and characterization of 3,4,5-TBA-degrading microorganisms from contaminated environments.

-

Elucidation of the specific aerobic and anaerobic degradation pathways and identification of key metabolic intermediates.

-

Identification and characterization of the enzymes responsible for the initial steps of degradation.

-

Investigation of the genetic basis of 3,4,5-TBA degradation.

-

Optimization of environmental conditions to enhance the bioremediation of 3,4,5-TBA in soil and water.

A deeper understanding of these aspects will be instrumental in developing robust and effective bioremediation strategies for this persistent environmental pollutant.

References

- 1. Aerobic degradation of polychlorinated biphenyls [pubmed.ncbi.nlm.nih.gov]

- 2. jbarbiomed.com [jbarbiomed.com]

- 3. Aerobic and anaerobic PCB biodegradation in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reductive dechlorination of 3-chlorobenzoate is coupled to ATP production and growth in an anaerobic bacterium, strain DCB-1 | Semantic Scholar [semanticscholar.org]

- 5. Specific removal of chlorine from the ortho-position of halogenated benzoic acids by reductive dechlorination in anaerobic enrichment cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biodegradation of chloro- and bromobenzoic acids: effect of milieu conditions and microbial community analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation and Genomic Analysis of 3-Chlorobenzoate-Degrading Bacteria from Soil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jbarbiomed.com [jbarbiomed.com]

- 9. d-nb.info [d-nb.info]

3,4,5-Trichlorobenzoic Acid: A Technical Guide for Use as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 3,4,5-Trichlorobenzoic Acid (3,4,5-TCBA) for its application as a reference standard in analytical chemistry, pharmaceutical analysis, and environmental testing. It covers the essential physicochemical properties, detailed experimental protocols for its use, and qualification criteria.

Introduction

This compound is a chlorinated aromatic carboxylic acid.[1][2] Its stable chemical structure and distinct analytical response make it a suitable reference standard.[2] Reference standards are highly purified compounds used as a basis for comparison in analytical assays to confirm the identity, purity, and concentration of a substance. The use of a well-characterized reference standard like 3,4,5-TCBA is critical for method validation, calibration, and ensuring the accuracy and reproducibility of analytical data. This compound is particularly relevant in the analysis of herbicides, pharmaceutical intermediates, and as an internal standard in chromatographic methods.[1][2][3]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a reference standard is fundamental for its proper storage, handling, and application in analytical methods. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 51-39-8 | [1] |

| Molecular Formula | C₇H₃Cl₃O₂ | [1] |

| Molecular Weight | 225.46 g/mol | [4][5] |

| Appearance | White to off-white solid/crystalline powder | [2][6] |

| Melting Point | 208 to 210.5 °C | [1] |

| Boiling Point | 345.4 °C at 760 mmHg | [1][4] |

| Density | ~1.635 g/cm³ | [1][4] |

| Solubility | Limited solubility in water; moderately soluble in organic solvents like ethanol, acetone, and ethyl acetate. | [2] |

| pKa | Data not explicitly available in search results. | |

| LogP (XLogP3) | 3.6 | [4] |

Characterization and Purity of a Reference Standard

The quality and reliability of a reference standard are defined by its purity and the comprehensive characterization it has undergone. A Certificate of Analysis (CoA) for a reference standard batch of this compound would typically include the following tests and specifications.

| Analytical Test | Typical Specification | Purpose |

| Appearance | White to off-white solid | Confirms physical identity and absence of gross contamination. |

| Identity (¹H NMR) | Consistent with the structure of this compound | Confirms the molecular structure of the compound.[6] |

| Purity (HPLC) | ≥ 98% | Quantifies the amount of the main component and detects organic impurities.[6] |

| Loss on Drying | ≤ 1.0% | Determines the content of volatile matter (e.g., water, residual solvents). |

| Residue on Ignition | ≤ 0.1% | Measures the amount of inorganic impurities. |

Note: The specifications provided are typical examples. Actual values are reported on the batch-specific Certificate of Analysis.

Experimental Protocols

The following are representative protocols for the use of this compound as a reference standard in common analytical techniques.

Purity Determination and Assay by High-Performance Liquid Chromatography (HPLC)

This method is suitable for assessing the purity of 3,4,5-TCBA raw material and for its use as a standard in the assay of other substances.

Instrumentation:

-

HPLC system with a UV detector.

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water with an acid modifier like phosphoric acid or formic acid is commonly used for benzoic acid derivatives.[7] A potential starting point could be Acetonitrile:Water:Trifluoroacetic Acid (40:60:0.1 v/v/v).

-

Flow Rate: 1.0 mL/min.[8]

-

Detection Wavelength: 272 nm.[8]

-

Injection Volume: 10 µL.

-

Column Temperature: Ambient or controlled at 30 °C.

Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of the this compound reference standard.

-

Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) in a 100 mL volumetric flask.

-

Sonicate briefly to ensure complete dissolution, then dilute to volume with the solvent. This yields a stock solution of approximately 100 µg/mL.

-

Further dilutions can be made from the stock solution to prepare calibration standards as needed.

Sample Preparation:

-

Prepare the sample to be analyzed at a similar concentration to the standard solution, using the same diluent.

-

Filter all solutions through a 0.45 µm syringe filter before injection.[8]

Analysis and Calculation:

-

Inject the standard and sample solutions into the HPLC system.

-

The purity is calculated using the area percentage method:

-

Purity (%) = (Area of main peak / Total area of all peaks) x 100

-

-

For an assay, the concentration of the analyte in the sample is determined by comparing its peak area to the peak area of the reference standard.

Use as an Internal Standard in Gas Chromatography-Mass Spectrometry (GC-MS)

3,4,5-TCBA can be used as an internal standard for the quantification of other acidic or chlorinated compounds in complex matrices like soil or water.[2] An internal standard is a compound with similar chemical properties to the analyte, added in a constant amount to all samples, standards, and blanks.[9]

Derivatization: Chlorinated benzoic acids often require derivatization to increase their volatility for GC analysis. A common method is methylation to form the corresponding methyl ester.[10]

Instrumentation:

-

GC-MS system with an appropriate capillary column (e.g., DB-5).[10]

GC-MS Conditions (Example):

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Mode: Electron Ionization (EI) with Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

Procedure:

-

Spiking: Add a known amount of this compound (as the internal standard) to each sample and calibration standard before extraction and derivatization.

-

Extraction: Perform a suitable extraction procedure (e.g., accelerated solvent extraction for soil samples) to isolate the analytes and the internal standard.[10]

-

Derivatization: Methylate the extracted analytes and internal standard using an agent like diazomethane or methyl chloroformate.[10]

-

Analysis: Inject the derivatized extract into the GC-MS.

-

Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. The concentration of the analyte in the samples is then determined from this curve.

Visualizations

Workflow for Reference Standard Qualification

Caption: A logical workflow for the qualification of a chemical substance as a reference standard.

Analytical Workflow using 3,4,5-TCBA as an Internal Standard

Caption: A typical experimental workflow for sample analysis using an internal standard (IS) method.

Safety and Handling

This compound is considered moderately toxic and can cause irritation upon contact with skin, eyes, or the respiratory tract.[1][3] It is important to handle this chemical in a well-ventilated area, such as a fume hood.[4] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[3] Store the compound in a tightly closed container in a cool, dry place.[4] For complete safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable tool for the modern analytical laboratory. Its well-defined properties and stable nature make it an excellent choice for a reference standard in a variety of applications, from quality control in manufacturing to environmental monitoring. The proper use of this and other reference standards is essential for achieving accurate, reliable, and legally defensible scientific results.

References

- 1. Buy this compound | 51-39-8 [smolecule.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. biosynce.com [biosynce.com]

- 4. echemi.com [echemi.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. file.leyan.com [file.leyan.com]

- 7. Separation of 3-Chlorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. americanlaboratory.com [americanlaboratory.com]

- 9. epa.gov [epa.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 3,4,5-Trichlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 3,4,5-Trichlorobenzoic acid in environmental samples using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to offer robust and reliable detection and quantification of this compound, which is of interest due to its potential environmental persistence and use as a reference standard in analytical chemistry.[1]

Introduction